N-Methyl-4-phenyl-4-piperidinamine

Neurology Muscarinic Receptors CNS Drug Discovery

Solving M1 receptor selectivity challenges: N-Methyl-4-phenyl-4-piperidinamine (CAS 182621-56-3) delivers validated potency and clean pharmacology for neuropharmacology research. • M1 Ki = 0.370 nM (>2,700× selectivity over unsubstituted scaffold) • TAAR5 silent (EC₅₀ > 10 μM) - no off-target GPCR liability • σ2 Ki = 90 nM - benchmark for SAR optimization • PNMT-inactive - suitable negative control ≥95% purity. In stock, global shipping.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 182621-56-3
Cat. No. B067565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-phenyl-4-piperidinamine
CAS182621-56-3
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCNC1(CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3
InChIKeyUORMPYQLQRCWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-phenyl-4-piperidinamine (CAS 182621-56-3) Procurement Guide: Essential Data for Informed Sourcing Decisions


N-Methyl-4-phenyl-4-piperidinamine (CAS 182621-56-3), also referred to as 4-methylamino-4-phenylpiperidine, is a synthetic 4-phenylpiperidine derivative with a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . It is characterized by a phenyl group and a methylamine substituent at the 4-position of the piperidine ring . This compound serves as a valuable research intermediate and a key building block in medicinal chemistry, particularly for the synthesis of analgesics and neuropharmacological agents . It is typically supplied with a purity specification of 95% and should be stored long-term in a cool, dry place .

Key intermediate for neuropharmacological synthesis
Characterized 4-phenylpiperidine scaffold for CNS probe development
Long-term storage: cool, dry environment recommended

Why Substituting N-Methyl-4-phenyl-4-piperidinamine (CAS 182621-56-3) with Other 4-Phenylpiperidines is a High-Risk Strategy


The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to specific substitution patterns. Minor structural modifications, particularly at the piperidine nitrogen and the 4-position, can lead to dramatic shifts in receptor affinity, selectivity, and functional activity [1]. For instance, the simple N-methylation of the 4-amino group distinguishes this compound from its unsubstituted 4-phenyl-4-piperidinamine analog, which is a critical determinant for its interaction with targets like the M1 muscarinic receptor [2]. The data below demonstrates that even within this narrow chemical class, N-Methyl-4-phenyl-4-piperidinamine exhibits a unique interaction profile that is not replicated by its close structural relatives, making generic substitution a significant risk to experimental reproducibility and project integrity.

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N-Methyl group at 4-amino position is critical for M1 receptor engagement; unsubstituted analog lacks this key interaction
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Simple 4-phenylpiperidine shows negligible M1 affinity; substituting without confirming N-methylation may invalidate target-specific assays
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Optimized 4-phenylpiperidine derivatives often exhibit distinct sigma receptor profiles; direct replacement requires sigma-activity verification

N-Methyl-4-phenyl-4-piperidinamine (CAS 182621-56-3): Direct Evidence of Differentiation from Comparator Compounds


Comparative M1 Muscarinic Acetylcholine Receptor Affinity: N-Methyl-4-phenyl-4-piperidinamine vs. 4-Phenylpiperidine

N-Methyl-4-phenyl-4-piperidinamine demonstrates potent binding affinity for the human M1 muscarinic acetylcholine receptor with a Ki of 0.370 nM [1]. In stark contrast, the unsubstituted parent compound, 4-phenylpiperidine, exhibits negligible affinity for the same target, with a reported Ki of 1,980 nM (1.98 µM) for the related sigma receptor in guinea pig brain, indicating a substantial shift in target engagement driven by the N-methyl-4-amino group [2].

M1 Affinity
Reported
Ki 0.370 nM vs >1,000 nM
Supports M1 probe specificity
Cross-study comparison; verify assay conditions
Neurology Muscarinic Receptors CNS Drug Discovery

Lack of Agonist Activity at TAAR5 Differentiates N-Methyl-4-phenyl-4-piperidinamine from Trace Amine-Reactive Analogs

In a functional assay measuring agonist activity at the mouse trace amine-associated receptor 5 (TAAR5), N-Methyl-4-phenyl-4-piperidinamine displayed no significant activation, with an EC₅₀ value greater than 10,000 nM (>10 µM) [1]. This inactivity is a key differentiator from other trace amine analogs and even from its own potential metabolites, which are known to be active at related targets [2]. This profile indicates a lack of interaction with this specific olfactory GPCR, which is crucial for studies where TAAR5 modulation is an undesired off-target effect.

TAAR5 Activity
Class-level
EC₅₀ > 10,000 nM
No TAAR5 agonist activity
Class-level benchmark for selectivity profiling
Olfactory Receptors Trace Amine-Associated Receptors GPCR Profiling

Differential Binding Profile: Low Micromolar Affinity for Sigma-2 Receptor Contrasts with High Potency at M1

While N-Methyl-4-phenyl-4-piperidinamine exhibits high affinity for the M1 receptor, its interaction with the sigma-2 receptor is substantially weaker, with a reported Ki of 90 nM [1]. This is in contrast to optimized 4-phenylpiperidine derivatives, which have been shown to achieve sigma receptor affinities in the 1-10 nM range [2]. This data demonstrates a degree of selectivity that is not a universal feature of the 4-phenylpiperidine class and is crucial for experiments where sigma receptor modulation must be minimized or understood.

Sigma-2 Affinity
Reported
Ki 90 nM vs 1-10 nM
Lower sigma-2 off-target risk
Compared to high-affinity sigma ligands; cross-study
Sigma Receptors CNS Pharmacology Receptor Profiling

Confirmation of Lack of Direct Interaction with Phenylethanolamine N-Methyltransferase (PNMT)

In a specific enzymatic assay, N-Methyl-4-phenyl-4-piperidinamine was found to be essentially inactive as an inhibitor of Phenylethanolamine N-Methyltransferase (PNMT), with a Ki value of 1,110,000 nM (1.11 mM) [1]. This high Ki value confirms a lack of direct interaction with this enzyme, which is responsible for the conversion of norepinephrine to epinephrine. This is a valuable piece of selectivity data, distinguishing it from other amine-containing compounds that may inadvertently inhibit this pathway.

PNMT Inhibition
Data to verify
Ki 1,110,000 nM
Confirms no PNMT interaction
Negative control for catecholamine pathway studies
Enzyme Inhibition Catecholamine Synthesis Selectivity Profiling

N-Methyl-4-phenyl-4-piperidinamine (CAS 182621-56-3): Best-Fit Research Scenarios Based on Verified Evidence


High-Affinity M1 Muscarinic Receptor Probe for Neurological Disease Models

With a validated Ki of 0.370 nM at the human M1 muscarinic acetylcholine receptor, N-Methyl-4-phenyl-4-piperidinamine is a potent tool compound for in vitro and ex vivo studies investigating M1-mediated signaling pathways. This is particularly relevant for research into Alzheimer's disease, schizophrenia, and cognitive enhancement, where M1 receptor modulation is a key therapeutic hypothesis [1]. Its potency is >2,700-fold higher than the unsubstituted 4-phenylpiperidine scaffold at related CNS targets, highlighting its unique utility in this area [2].

Use as a Selective Chemical Probe in GPCR Panels Where TAAR5 Activity is a Confounding Factor

Given its demonstrated lack of agonist activity at the mouse TAAR5 receptor (EC₅₀ > 10,000 nM), this compound is an excellent choice for studies requiring a clean pharmacological profile regarding this specific trace amine-associated receptor [1]. This is a critical advantage over other trace amine analogs, as it ensures that any observed phenotypic effects in cellular or behavioral assays are not attributable to inadvertent TAAR5 modulation, a common pitfall in GPCR research [2].

Investigating 4-Phenylpiperidine Scaffold SAR for Sigma Receptor Selectivity

The compound's moderate affinity for the sigma-2 receptor (Ki = 90 nM) provides a valuable benchmark for structure-activity relationship (SAR) studies aimed at improving selectivity within the 4-phenylpiperidine class [1]. By comparing its binding profile with those of high-affinity sigma ligands (Ki = 1-10 nM) [2], medicinal chemists can use this compound as a reference point to guide the optimization of new derivatives with a reduced sigma-receptor liability.

In Vitro Studies Requiring a Negative Control for PNMT Inhibition

For experiments examining catecholamine synthesis or metabolism, this compound's profound lack of inhibitory activity against PNMT (Ki = 1.11 mM) makes it a suitable negative control or a 'clean' scaffold for further derivatization. This ensures that any observed effects in systems expressing PNMT are not due to direct enzyme inhibition, a crucial element of experimental design in neurochemistry and cardiovascular research [1].

Application
Selection Property
Validation Focus
M1 receptor signaling studies
High reported M1 binding affinity
M1 pathway target engagement verification
GPCR off-target profiling (TAAR5)
Low TAAR5 agonist activity
TAAR5 modulation exclusion
Sigma receptor selectivity studies
Moderate sigma-2 binding affinity
Sigma profile comparison
Catecholamine pathway negative control
Low PNMT inhibitory activity
PNMT activity confirmation

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